molecular formula C13H9F4N5O2 B10944686 5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10944686
M. Wt: 343.24 g/mol
InChI Key: TUXFWBQSHWSXLW-UHFFFAOYSA-N
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Description

5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties .

Preparation Methods

The synthesis of 5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include reactions with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These methods have been developed to achieve high yields and efficiency. Industrial production methods often involve the use of acyclic reagents and optimized reaction conditions to ensure scalability and reproducibility .

Chemical Reactions Analysis

5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carboxylesterase and translocator protein, as well as selective kinase inhibitors . These interactions lead to its diverse biological effects, including antimicrobial, anticancer, and antianxiety activities .

Comparison with Similar Compounds

Similar compounds in the pyrazolo[1,5-a]pyrimidine family include zaleplon, indiplon, and ocinaplon. These compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in their substituents, leading to variations in their biological activities .

Properties

Molecular Formula

C13H9F4N5O2

Molecular Weight

343.24 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H9F4N5O2/c1-5-2-9(21-24-5)19-13(23)7-4-10-18-6(11(14)15)3-8(12(16)17)22(10)20-7/h2-4,11-12H,1H3,(H,19,21,23)

InChI Key

TUXFWBQSHWSXLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

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